N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide

Description

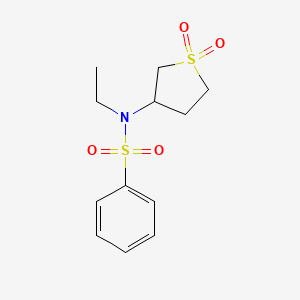

N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a sulfonamide group attached to a tetrahydrothiophene ring, which is further substituted with an ethyl group and a benzene ring. The presence of the dioxidotetrahydrothiophene moiety imparts distinct chemical properties to the compound, making it a subject of interest in various fields of study.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-2-13(11-8-9-18(14,15)10-11)19(16,17)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHCQYJBANPOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source under controlled conditions.

Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxidotetrahydrothiophene moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Sulfonamide Formation: The oxidized tetrahydrothiophene is reacted with an appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.

Ethylation: Finally, the compound is ethylated using an ethylating agent such as ethyl iodide or ethyl bromide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert the sulfonamide group to an amine or other derivatives.

Substitution: The benzene ring and the sulfonamide group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles or nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. N-(1,1-dioxo-1-thiolan-3-yl)-N-ethylbenzenesulfonamide has shown promising results against various bacterial strains, including multidrug-resistant pathogens. Its mechanism of action is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamides .

Case Study: Antibacterial Efficacy

In a study focusing on the antibacterial activity of various sulfonamide compounds, N-(1,1-dioxo-1-thiolan-3-yl)-N-ethylbenzenesulfonamide demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent .

Bioactive Compound Profiling

Bioassays for Bioactive Properties

Recent research has employed bioassays to evaluate the bioactive properties of organosulfur compounds, including N-(1,1-dioxo-1-thiolan-3-yl)-N-ethylbenzenesulfonamide. These studies often utilize techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to profile the compound's efficacy in various biological systems .

Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. In vitro assays have indicated that it can scavenge free radicals effectively, which is crucial for developing new antioxidant therapies .

Environmental Science

Pollution Control

Sulfonamide compounds are often studied in the context of environmental pollution due to their persistence in wastewater and potential ecological impacts. Research indicates that N-(1,1-dioxo-1-thiolan-3-yl)-N-ethylbenzenesulfonamide can be used in bioremediation efforts to mitigate the effects of pharmaceutical contaminants in aquatic environments .

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxidotetrahydrothiophene moiety may also play a role in modulating the compound’s biological effects by interacting with cellular components and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- **N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

- **N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide

- **N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

Uniqueness

N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the ethyl group and the benzene ring, along with the dioxidotetrahydrothiophene moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(1,1-Dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a thiolane ring and a sulfonamide moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features:

- Thiolane Ring : A five-membered cyclic structure containing sulfur.

- Sulfonamide Group : Known for antibacterial properties.

This unique combination may contribute to the compound's biological activity, particularly in inhibiting specific enzymes or interacting with biological targets.

Antiviral Activity

Studies have shown that related compounds with similar structural motifs can inhibit viral replication. For example, benzisothiazolone derivatives have demonstrated antiviral properties against HIV by inhibiting reverse transcriptase (RT) activity . While direct evidence for this compound is lacking, its structural similarities suggest potential antiviral applications.

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of related compounds. For instance:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Benzisothiazolone Derivative 1 | 1.68 ± 0.94 | HIV RT |

| Benzisothiazolone Derivative 2 | 2.68 ± 0.54 | HIV RT |

| N,N-diethylbenzene sulfonamide | IC50 ~ 6 | RT polymerase |

These studies highlight the potential of sulfonamide derivatives in targeting viral enzymes and suggest that this compound may exhibit similar effects .

Case Study: Antiviral Activity

A recent study screened a library of compounds for inhibitors of HIV reverse transcriptase and identified several promising candidates that included benzisothiazolone derivatives . The findings indicated that these compounds not only inhibited RT activity but also exhibited low cytotoxicity, emphasizing their therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylbenzenesulfonamide?

Answer:

- Key Steps : Multi-step synthesis typically involves coupling a dioxothiolane derivative (e.g., 1,1-dioxidotetrahydrothiophen-3-amine) with a substituted benzenesulfonyl chloride under anhydrous conditions. Critical steps include protecting group strategies for the thiolane moiety and controlled addition of reagents to minimize side reactions .

- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, maintain low temperatures (−10°C to 25°C) during sulfonamide bond formation, and employ purification via silica gel chromatography or recrystallization. Yield improvements (>70%) are achievable with stoichiometric adjustments (1.2:1 molar ratio of sulfonyl chloride to amine) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the sulfonamide group and thiolane ring conformation. Key shifts include sulfonamide protons (δ 7.5–8.2 ppm) and thiolane-SO₂ protons (δ 3.1–3.8 ppm) .

- LC-MS/HPLC : Validate purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 328.08) .

Basic: How can researchers assess the bioactivity of this compound in vitro?

Answer:

- Assays :

- Enzyme Inhibition : Screen against sulfotransferases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) .

- Cellular Uptake : Radiolabel the sulfonamide group (³⁵S) and quantify intracellular accumulation via scintillation counting .

- Controls : Include known inhibitors (e.g., suramin for sulfotransferases) and validate cytotoxicity with MTT assays .

Advanced: What crystallographic strategies resolve structural ambiguities in sulfonamide-thiolane derivatives?

Answer:

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), high-resolution data (<1.0 Å), and twinning analysis for crystals with pseudo-symmetry .

- Challenges : Address disorder in the ethyl group or thiolane ring via PART instructions and anisotropic displacement parameter (ADP) constraints .

Advanced: How do structural modifications (e.g., substituents on benzene ring) influence pharmacological activity?

Answer:

- SAR Insights :

- Validation : Pair molecular docking (AutoDock Vina) with in vitro assays to correlate structural features with activity .

Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 50% vs. 75%)?

Answer:

- Root Causes :

- Reagent Quality : Impure thiolane precursors (e.g., <95% purity) reduce coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may hydrolyze sulfonyl chlorides if traces of H₂O are present .

- Mitigation : Standardize reagent sources, use molecular sieves for solvent drying, and validate reaction progress via TLC .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model sulfonamide bond cleavage. Fukui indices identify nucleophilic attack sites (e.g., sulfur in SO₂ group) .

- MD Simulations : Simulate solvation in aqueous buffers to predict hydrolysis rates (e.g., half-life >24 hours at pH 7.4) .

Advanced: What challenges arise when scaling up synthesis from milligram to gram quantities?

Answer:

- Heat Management : Exothermic sulfonylation requires jacketed reactors with precise temperature control (−5°C ±1°C) to avoid decomposition .

- Purification : Replace column chromatography with fractional crystallization (ethanol/water) for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.